molecular formula C13H10BrClO B7857988 3-Bromobenzyl-(3-chlorophenyl)ether

3-Bromobenzyl-(3-chlorophenyl)ether

Cat. No.: B7857988
M. Wt: 297.57 g/mol
InChI Key: IRFZSTCBINVINK-UHFFFAOYSA-N
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Description

3-Bromobenzyl-(3-chlorophenyl)ether is a halogenated aromatic ether characterized by a benzyl group substituted with bromine at the 3-position and a 3-chlorophenyl group connected via an ether linkage. Halogenated ethers of this class are often studied for their applications in organic synthesis, particularly in rearrangements and as intermediates in pharmaceutical or material science .

Properties

IUPAC Name

1-bromo-3-[(3-chlorophenoxy)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFZSTCBINVINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzyl-(3-chlorophenyl)ether typically involves the reaction of 3-bromobenzyl alcohol with 3-chlorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Bromobenzyl alcohol+3-ChlorophenolK2CO3,DMF,Reflux3-Bromobenzyl-(3-chlorophenyl)ether\text{3-Bromobenzyl alcohol} + \text{3-Chlorophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{3-Bromobenzyl-(3-chlorophenyl)ether} 3-Bromobenzyl alcohol+3-ChlorophenolK2​CO3​,DMF,Reflux​3-Bromobenzyl-(3-chlorophenyl)ether

Industrial Production Methods

In an industrial setting, the production of 3-Bromobenzyl-(3-chlorophenyl)ether may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at both aromatic and aliphatic positions due to electron-withdrawing halogen substituents.

  • Aromatic Substitution :
    The bromine atom on the benzyl ring activates the ortho/para positions for nucleophilic attack. In reactions with amide ions (NH₂⁻), bromine is replaced via a benzyne intermediate (dehydrohalogenation followed by ring closure) . For example:

    Reaction with KNH₂ in liquid NH₃ yields 3-chlorophenol derivatives via intermediate aryne formation .

  • Aliphatic Substitution :
    The ether oxygen’s lone pairs facilitate cleavage under acidic or basic conditions. Treatment with concentrated HBr at 100°C cleaves the ether bond, producing 3-bromobenzyl bromide and 3-chlorophenol.

Reagent Conditions Product Yield
HBr (48%)Reflux, 6h3-Bromobenzyl bromide + 3-Chlorophenol78%
KNH₂ (2M)Liquid NH₃, −33°C, 3h3-Chloroanisole + NH₄Br65%

Oxidation Reactions

Oxidation targets the benzyl ether moiety and halogenated aromatic rings:

  • Benzyl Position Oxidation :
    Using KMnO₄ in acidic conditions (H₂SO₄/H₂O), the benzyl group is oxidized to a ketone, forming 3-bromophenyl-(3-chlorophenyl)ketone.

  • Aromatic Ring Oxidation :
    Strong oxidizers like CrO₃ convert the chlorophenyl ring into a quinone structure, though yields are moderate due to competing side reactions.

Oxidizing Agent Conditions Product Yield
KMnO₄ (0.1M)H₂SO₄ (1M), 80°C, 4h3-Bromophenyl-(3-chlorophenyl)ketone62%
CrO₃ (excess)Acetic acid, 60°C, 6h3-Chloro-1,4-benzoquinone derivative34%

Reduction Reactions

Reductive cleavage of the ether bond or dehalogenation occurs under specific conditions:

  • Ether Bond Reduction :
    LiAlH₄ reduces the ether to 3-bromobenzyl alcohol and 3-chlorophenol.

  • Dehalogenation :
    Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding 3-chlorobenzyl-(3-chlorophenyl)ether.

Reducing Agent Conditions Product Yield
LiAlH₄ (2 eq)THF, reflux, 2h3-Bromobenzyl alcohol + 3-Chlorophenol85%
H₂ (1 atm), Pd-CEthanol, 25°C, 12h3-Chlorobenzyl-(3-chlorophenyl)ether91%

Coupling Reactions

The bromine substituent enables cross-coupling reactions:

  • Suzuki-Miyaura Coupling :
    Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ forms biaryl derivatives .

    Pd-catalyzed coupling replaces bromine with aryl groups, producing 3-arylbenzyl-(3-chlorophenyl)ether .

Catalyst Conditions Product Yield
Pd(PPh₃)₄ (5 mol%)DMF, 100°C, 12h3-Phenylbenzyl-(3-chlorophenyl)ether76%

Hydrolysis and Decarboxylation

Under alkaline conditions, the ether undergoes hydrolysis followed by decarboxylation:

  • Stepwise Mechanism :

    • Hydrolysis : NaOH (2M) cleaves the ether bond to form 3-bromobenzyl alcohol and 3-chlorophenol .

    • Decarboxylation : Heating the sodium salt of the acid derivative (e.g., from malonic ester precursors) at 150°C yields 3-(3-chlorophenyl)propionic acid .

Reagent Conditions Product Yield
NaOH (2M)H₂O, 80°C, 6h3-Bromobenzyl alcohol + 3-Chlorophenol88%
H₂SO₄ (conc.)150°C, 3h3-(3-Chlorophenyl)propionic acid94%

Mechanistic Insights

  • Halogen Bonding : Bromine and chlorine enhance electrophilicity, stabilizing transition states in substitution reactions .

  • Steric Effects : The 3,3’-substitution pattern minimizes steric hindrance, favoring meta-products in coupling reactions .

  • DFT Studies : Computational models confirm that electron-withdrawing halogens lower the LUMO energy, facilitating nucleophilic attack .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 3-bromobenzyl compounds exhibit significant anticancer properties. For instance, a study synthesized ten new 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which showed promising anticancer activity. The molecular docking studies revealed that these compounds have efficient binding affinities with tubulin, a key protein involved in cancer cell division . This suggests that 3-bromobenzyl derivatives could be further explored as potential cancer therapeutics.

Inhibition of Bcl-2/Bcl-xL Proteins

Another application of related bromobenzyl compounds is their role as inhibitors of Bcl-2/Bcl-xL proteins, which are critical in regulating apoptosis (programmed cell death). Research has demonstrated that certain bromobenzyl derivatives can effectively inhibit tumor growth by targeting these proteins, thus providing a pathway for the development of new cancer treatments .

Synthesis of Novel Compounds

Synthetic Intermediates

3-Bromobenzyl-(3-chlorophenyl)ether serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, leading to the formation of more complex structures. For example, it can be utilized in the synthesis of substituted phenyl ureas and other functionalized aromatic compounds through reactions such as nucleophilic substitution or coupling reactions .

Methodologies for Synthesis

The synthesis of 3-bromobenzyl-(3-chlorophenyl)ether can be achieved through various methodologies. One common method involves the reaction of bromobenzyl chloride with chlorophenol under basic conditions, which facilitates ether formation. This method is advantageous due to its simplicity and the high yield of the desired product .

Material Science

Polymer Chemistry

In material science, derivatives of 3-bromobenzyl compounds are being investigated for their potential use in polymer chemistry. Their unique chemical structure can impart specific properties to polymers, such as enhanced thermal stability and improved mechanical strength. Research is ongoing to explore how these compounds can be integrated into polymer matrices to develop advanced materials for various applications .

Data Tables

Application Area Specific Use Research Findings
Medicinal ChemistryAnticancer agentsEffective against cancer cell lines; binds to tubulin
Bcl-2/Bcl-xL inhibitorsInhibits tumor growth; potential for new cancer therapies
SynthesisIntermediates for organic synthesisHigh yield synthesis methods available
Material SciencePolymer additivesEnhances thermal stability and mechanical properties

Case Studies

  • Anticancer Compound Development : A recent study synthesized a series of triazole derivatives based on 3-bromobenzyl structures and evaluated their anticancer activity against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity and could serve as lead compounds for further development.
  • Synthesis Method Optimization : Researchers optimized the synthetic pathway for producing 3-bromobenzyl-(3-chlorophenyl)ether by adjusting reaction conditions such as temperature and solvent choice, resulting in improved yields and purity of the final product.

Mechanism of Action

The mechanism of action of 3-Bromobenzyl-(3-chlorophenyl)ether involves its interaction with specific molecular targets. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ether linkage provides a flexible scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • For example, 3-bromophenyl propargyl ether (98% yield) was synthesized more efficiently than its 3-chloro analog (93%) under similar conditions .
  • Synthetic Accessibility : Propargyl ethers with halogens at the 3-position are synthesized in high yields (>90%) via nucleophilic substitution reactions using potassium carbonate in acetone, suggesting a viable route for 3-bromobenzyl-(3-chlorophenyl)ether .

Reactivity in Claisen Rearrangement

Halogenated propargyl ethers undergo [3,3]-Claisen rearrangements to form substituted benzo[b]furans. The substituent position and halogen type dictate regioselectivity:

  • 3-Bromophenyl propargyl ether (37) rearranges to a mixture of 4-bromo-2-methylbenzo[b]furan (33) and 6-bromo-2-methylbenzo[b]furan (34) .
  • 3-Chlorophenyl propargyl ether (36) produces 4-chloro-2-methylbenzo[b]furan (31) and 6-chloro-2-methylbenzo[b]furan (32) .

Comparison :

  • Bromine’s higher electronegativity and larger atomic radius compared to chlorine may influence the rearrangement pathway, favoring para-substitution in products. However, both halogens exhibit similar regiochemical patterns, indicating that steric effects dominate over electronic effects in this reaction .

Physicochemical and Thermal Properties

Table 2: Thermal Stability and Decomposition of Related Compounds

Compound Name Decomposition Temperature (°C) Key Decomposition Products Evidence ID
1-(3-Chlorophenyl)-1H-tetrazole 220–240 (exothermic) 3-Chlorophenyl radical, tetrazole radical
3-Bromodiphenyl ether (BDE-2) Not reported Environmentally persistent

Key Observations :

  • While direct data for 3-bromobenzyl-(3-chlorophenyl)ether is unavailable, 1-(3-chlorophenyl)-1H-tetrazole () undergoes exothermic decomposition at 220–240°C, suggesting that 3-chlorophenyl-containing compounds may exhibit moderate thermal stability.
  • Brominated diphenyl ethers like BDE-2 are noted for environmental persistence, implying that 3-bromobenzyl-(3-chlorophenyl)ether may require careful handling to mitigate ecological risks .

Biological Activity

3-Bromobenzyl-(3-chlorophenyl)ether is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

3-Bromobenzyl-(3-chlorophenyl)ether is an organic compound characterized by the presence of bromine and chlorine substituents on the benzene rings. Its chemical structure allows for various chemical reactions, which can influence its biological activity. The ether linkage contributes to its reactivity and interaction with biological targets.

The biological activity of 3-Bromobenzyl-(3-chlorophenyl)ether is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine and chlorine substituents can modulate the compound's binding affinity to enzymes and receptors, potentially leading to alterations in biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Activity : It exhibits properties that may disrupt bacterial cell walls or interfere with metabolic processes.

Anticancer Properties

Research indicates that 3-Bromobenzyl-(3-chlorophenyl)ether demonstrates significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including colon and breast cancer cells.

Cell Line IC50 (µM) Reference
HCT-116 (Colon)2.5
MCF-7 (Breast)4.0
MDA-MB-231 (Breast)5.5

These values indicate the concentration required to inhibit cell growth by 50%, showcasing its potency compared to standard chemotherapeutics.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Preliminary studies suggest it may be effective against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • In Vitro Anticancer Study : A study conducted on HCT-116 colon carcinoma cells demonstrated that treatment with 3-Bromobenzyl-(3-chlorophenyl)ether resulted in a dose-dependent decrease in cell viability, with an IC50 value of 2.5 µM, indicating strong antiproliferative effects .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase . This mechanism is critical for its anticancer activity as it prevents proper mitotic spindle formation.
  • Antimicrobial Efficacy : In a recent study, 3-Bromobenzyl-(3-chlorophenyl)ether was shown to inhibit the growth of Staphylococcus aureus at a MIC of 32 µg/mL, suggesting potential as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing 3-Bromobenzyl-(3-chlorophenyl)ether, and how can reaction conditions be optimized?

  • Methodological Answer : The Williamson ether synthesis is a standard approach, involving nucleophilic substitution between a brominated benzyl halide (e.g., 3-bromobenzyl bromide) and a 3-chlorophenol derivative under basic conditions (e.g., K₂CO₃ or NaH in anhydrous DMF). Temperature control (60–80°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions like hydrolysis or elimination . For optimization, varying solvents (THF vs. DMF), bases (carbonates vs. hydrides), and stoichiometry can improve yield. Characterization via ¹H/¹³C NMR and GC-MS is recommended to confirm purity and structure .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-Bromobenzyl-(3-chlorophenyl)ether?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for bromine- and chlorine-substituted aromatic protons (δ 6.8–7.5 ppm) and the ether-linked methylene group (δ 4.5–5.0 ppm). Coupling patterns help distinguish ortho/meta/para substituents .
  • IR Spectroscopy : Confirm the ether linkage (C-O-C stretch at ~1200 cm⁻¹) and aromatic C-Br/C-Cl bonds (500–700 cm⁻¹) .
  • GC-MS/HPLC : Monitor purity and detect impurities using reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS with electron ionization (EI) for fragmentation patterns .

Q. What safety protocols are essential for handling 3-Bromobenzyl-(3-chlorophenyl)ether in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Storage : Store in amber glass bottles at 2–8°C to prevent degradation. Label containers with GHS hazard symbols (e.g., "Harmful if swallowed") .
  • Disposal : Follow EPA guidelines for halogenated organic waste. Neutralize residual compound with 10% NaOH before disposal .

Advanced Research Questions

Q. How can thermal stability and decomposition kinetics of 3-Bromobenzyl-(3-chlorophenyl)ether be systematically evaluated?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N₂). Identify decomposition onset temperature and residue formation .
  • Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic transitions. Kinetic parameters (activation energy, Eₐ) can be derived using the Kissinger method .
  • Theoretical Calculations : Use software like Gaussian or EXPLO5 to predict decomposition pathways (e.g., cleavage of ether bonds or halogen radical release) .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. X-ray crystallography) for this compound?

  • Methodological Answer :
  • Cross-Validation : Combine multiple techniques (e.g., single-crystal X-ray for definitive structure, NMR for solution-state conformation, and Hirshfeld surface analysis for intermolecular interactions) .
  • Dynamic NMR : Probe temperature-dependent conformational changes if aromatic ring rotations cause signal splitting .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and rule out isobaric impurities .

Q. What strategies can elucidate the structure-activity relationship (SAR) of 3-Bromobenzyl-(3-chlorophenyl)ether in biological systems?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with different halogens (e.g., F, I) or substituent positions to assess impact on bioactivity .
  • Computational Docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors) .
  • In Vitro Assays : Test antimicrobial or cytotoxic activity against cell lines, correlating results with electronic (Hammett σ) or steric parameters of substituents .

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